molecular formula C8H8N2OS B15335865 2-(Methylamino)benzo[d]isothiazol-3(2H)-one

2-(Methylamino)benzo[d]isothiazol-3(2H)-one

Cat. No.: B15335865
M. Wt: 180.23 g/mol
InChI Key: KVUXRBNGFOYQAH-UHFFFAOYSA-N
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Description

2-(Methylamino)benzo[d]isothiazol-3(2H)-one is an organic compound belonging to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S-C and S-N bonds . The yields for this reaction can range from 30% to 89%, depending on the specific conditions and substrates used.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it can block the interaction between these proteins, which is a strategy used in immunotherapy to enhance the immune response against cancer cells . The compound binds to the PD-L1 protein, preventing it from interacting with PD-1 on T cells, thereby promoting T cell activation and an anti-tumor response.

Comparison with Similar Compounds

    Isothiazole: A simpler structure with only the isothiazole ring.

    Benzothiazole: Similar structure but with a sulfur atom in a different position.

    Thiazole: Lacks the benzene ring fused to the thiazole ring.

Uniqueness: 2-(Methylamino)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both a methylamino group and an isothiazole ring fused to a benzene ring. This combination of functional groups and ring structures imparts specific chemical properties and biological activities that are not found in simpler isothiazoles or thiazoles .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(methylamino)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H8N2OS/c1-9-10-8(11)6-4-2-3-5-7(6)12-10/h2-5,9H,1H3

InChI Key

KVUXRBNGFOYQAH-UHFFFAOYSA-N

Canonical SMILES

CNN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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